1,3,5-Tris(3,4-dicyanophenoxy)benzene
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Overview
Description
1,3,5-Tris(3,4-dicyanophenoxy)benzene is an organic compound with the molecular formula C30H12N6O3 It is a derivative of benzene, where three 3,4-dicyanophenoxy groups are attached to the 1, 3, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3,4-dicyanophenoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with 3,4-dicyanophenol. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with 3,4-dicyanophenoxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3,5-Tris(3,4-dicyanophenoxy)benzene has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Photocatalysis: It is employed in the development of photocatalytic materials for environmental applications, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3,4-dicyanophenoxy)benzene in various applications involves its ability to form stable, conjugated structures. In materials science, its rigid, planar structure allows for efficient π-π stacking interactions, which are crucial for the formation of COFs and MOFs. In photocatalysis, the compound’s electronic properties enable it to absorb light and generate reactive species that can degrade pollutants .
Comparison with Similar Compounds
1,3,5-Tris(3,4-dicyanophenoxy)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-nitrophenyl)benzene: This compound has nitro groups instead of cyano groups, which affects its electronic properties and reactivity.
1,3,5-Tris(4-aminophenyl)benzene: The presence of amino groups makes this compound more nucleophilic and suitable for different types of chemical reactions.
1,3,5-Tris(4-bromophenyl)benzene: The bromine atoms in this compound make it a useful precursor for further functionalization through cross-coupling reactions.
Each of these compounds has unique properties and applications, highlighting the versatility of the 1,3,5-trisubstituted benzene framework.
Properties
CAS No. |
444717-57-1 |
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Molecular Formula |
C30H12N6O3 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[3,5-bis(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C30H12N6O3/c31-13-19-1-4-25(7-22(19)16-34)37-28-10-29(38-26-5-2-20(14-32)23(8-26)17-35)12-30(11-28)39-27-6-3-21(15-33)24(9-27)18-36/h1-12H |
InChI Key |
PUGYXKIQPRPYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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